(3-Chloro-1-benzothien-2-yl)methanol

概要

説明

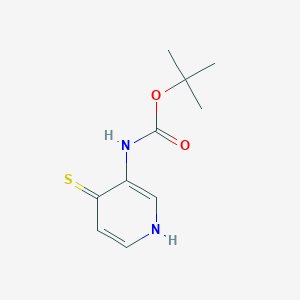

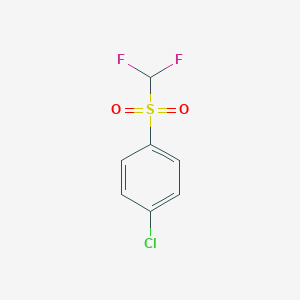

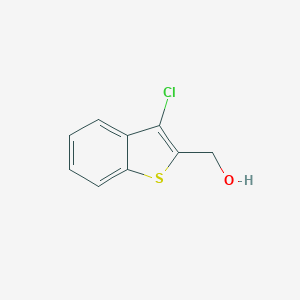

“(3-Chloro-1-benzothien-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS . It has a molecular weight of 198.67 g/mol . The compound is typically stored at a temperature of 2-8°C . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

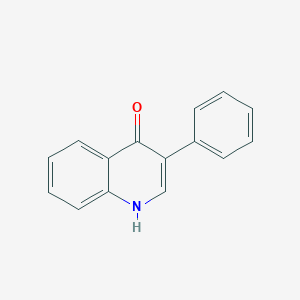

The InChI code for “(3-Chloro-1-benzothien-2-yl)methanol” is 1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 . The Canonical SMILES structure is C1=CC=C2C(=C1)C(=C(S2)CO)Cl .

Physical And Chemical Properties Analysis

“(3-Chloro-1-benzothien-2-yl)methanol” has a molecular weight of 198.67 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . The compound is covalently-bonded and has a complexity of 165 .

科学的研究の応用

Organic Field-Effect Transistors (OFETs)

This compound can be used in the development of OFETs due to its electronic properties. The benzothiophene derivatives are known for their ability to improve charge transport in organic semiconductors, which is crucial for the performance of OFETs .

Photodetectors

The optoelectronic properties of benzothiophene derivatives make them suitable for use in photodetectors. These devices require materials that can absorb light and convert it into an electrical signal .

Synaptic Devices

Benzothiophene derivatives can be applied in the fabrication of synaptic devices, which are essential for neuromorphic computing systems that mimic the neural structure of the human brain .

Organic Light-Emitting Transistors (OLETs)

Due to their electronic and soluble properties, benzothiophene derivatives like (3-Chloro-1-benzothien-2-yl)methanol are used in the creation of OLETs, which are an integral part of organic electronics .

Antimicrobial and Antioxidant Agents

Recent studies have synthesized novel benzothiophene derivatives and tested them for antimicrobial and antioxidant capacities, indicating potential as novel drug candidates .

Anti-inflammatory and Anti-estrogenic Drugs

Benzothiophenes are key motifs in drugs with anti-inflammatory and anti-estrogenic properties, which are important in the treatment of various medical conditions .

Anti-HIV Drugs

Derivatives of benzothiophene have been incorporated into compounds that show activity against HIV, contributing to the development of treatments for this virus .

Material Science Applications

Benzothiophene derivatives are utilized extensively in material science, particularly as corrosion inhibitors and in the advancement of organic semiconductors .

Safety and Hazards

特性

IUPAC Name |

(3-chloro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKUHFGNJQXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356344 | |

| Record name | (3-chloro-1-benzothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-1-benzothien-2-yl)methanol | |

CAS RN |

124168-55-4 | |

| Record name | (3-chloro-1-benzothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。